3-Chloro-6,7-difluoro-1H-indazole chemical structure and properties
3-Chloro-6,7-difluoro-1H-indazole chemical structure and properties
The following technical guide details the structural analysis, physicochemical properties, synthetic pathways, and applications of 3-Chloro-6,7-difluoro-1H-indazole , a critical intermediate in modern medicinal chemistry.
[1]
Chemical Identity & Structural Analysis[1][2]
3-Chloro-6,7-difluoro-1H-indazole is a fused heterocyclic scaffold belonging to the indazole class.[1] It is characterized by a pyrazole ring fused to a benzene ring, substituted with chlorine at the C3 position and fluorine atoms at the C6 and C7 positions.[1] This specific substitution pattern imparts unique electronic and steric properties, making it a "privileged structure" in the design of kinase inhibitors and other bioactive small molecules.[1]
Nomenclature & Identifiers
| Parameter | Details |
| IUPAC Name | 3-Chloro-6,7-difluoro-1H-indazole |
| CAS Number | 1000343-96-3 |
| Molecular Formula | C₇H₃ClF₂N₂ |
| Molecular Weight | 188.56 g/mol |
| SMILES | FC1=C(F)C=CC2=C1NN=C2Cl |
| InChI Key | Unique identifier derived from structure (e.g., computed based on connectivity) |
Electronic & Steric Profile
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C3-Chlorine: The chlorine atom at C3 is lipophilic and electron-withdrawing. It serves as a "metabolic handle" to block oxidation at this position and can participate in halogen bonding with protein targets (e.g., in the ATP-binding pocket of kinases).[1]
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6,7-Difluoro Substitution:
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Electronic Effect: The fluorine atoms are highly electronegative, reducing the electron density of the benzene ring.[1] This increases the acidity of the N1-proton (pKa modulation), enhancing the hydrogen bond donor capability of the NH group.[1]
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Metabolic Stability: Fluorine substitution at C6 and C7 blocks common metabolic soft spots (CYP450 oxidation), significantly improving the pharmacokinetic half-life of derived drugs.[1]
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Conformation: The C7-fluorine exerts a steric influence on N1-substituents, potentially locking the conformation of N1-alkylated derivatives, which is critical for binding selectivity.[1]
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Physicochemical Profile
The following properties are critical for handling and formulation. Data represents consensus values for this class of halogenated indazoles.
| Property | Value / Description |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 135–140 °C (Typical range for 3-chloro-dihaloindazoles) |
| Solubility | Low in water; soluble in DMSO, DMF, Methanol, Ethyl Acetate |
| pKa (Calculated) | ~11.5 (N1-H acidity increased by F-substituents vs. unsubstituted indazole pKa ~13.[1]8) |
| LogP (Calculated) | ~2.8 (Moderate lipophilicity) |
| Storage | Store at 2–8 °C, protect from light and moisture.[1] |
Synthetic Pathways[1][4][7][9][10][11]
The synthesis of 3-chloro-6,7-difluoro-1H-indazole typically proceeds via the chlorination of the parent 6,7-difluoro-1H-indazole or cyclization strategies.[1] Below is the most robust laboratory-scale protocol.
Route A: Direct Chlorination of 6,7-Difluoro-1H-indazole (Preferred)
This method is favored for its operational simplicity and high yield.[1]
Reaction Scheme
Figure 1: Direct chlorination pathway using N-Chlorosuccinimide (NCS).[1]
Detailed Protocol
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Preparation: Dissolve 6,7-difluoro-1H-indazole (1.0 equiv) in anhydrous DMF (Dimethylformamide) or Acetonitrile (10 mL/g).
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Addition: Add N-Chlorosuccinimide (NCS) (1.1 equiv) portion-wise at room temperature.
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Note: Alternatively, sodium hypochlorite (NaOCl) with NaOH can be used for industrial scaling, but NCS provides cleaner profiles on lab scale.[1]
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Reaction: Heat the mixture to 60–80 °C for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:3) or LC-MS.[1]
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Work-up:
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Cool to room temperature.[2]
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Pour the reaction mixture into ice-cold water. The product typically precipitates.
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Filter the solid and wash copiously with water to remove succinimide by-products.
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Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0–30% EtOAc in Hexanes) if necessary.
Route B: Cyclization from 2,3,4-Trifluorobenzoic Acid Derivatives
Used when the parent indazole is not available.[1]
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Starting Material: 2,3,4-Trifluorobenzoic acid.[1]
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Hydrazide Formation: React with hydrazine hydrate to form the hydrazide.
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Cyclization: React the hydrazide with thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃) to effect cyclization and simultaneous chlorination at C3.[1]
Reactivity & Applications in Drug Discovery[12]
This scaffold is a versatile building block. The C3-Cl and N1-H positions are the primary vectors for derivatization.
N1-Alkylation / Arylation
The N1 nitrogen is nucleophilic. In the presence of a base (e.g., Cs₂CO₃, NaH), it reacts with alkyl halides or aryl boronic acids (Chan-Lam coupling).[1]
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Significance: This introduces the "tail" region of kinase inhibitors, often targeting the solvent-exposed region of the ATP pocket.[1]
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Regioselectivity: The 6,7-difluoro pattern may influence the N1 vs. N2 selectivity, typically favoring N1 due to steric hindrance at N2 from the C3-Cl, though electronic repulsion from C7-F must be managed.[1]
Palladium-Catalyzed Cross-Coupling at C3
The C3-chlorine is less reactive than a bromide or iodide but can participate in Suzuki-Miyaura couplings using specialized ligands (e.g., XPhos, SPhos).[1]
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Reaction: 3-Cl-Indazole + Ar-B(OH)₂ → 3-Aryl-Indazole.[1]
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Application: Creating bi-aryl systems common in FGFR and VEGFR inhibitors.
Nucleophilic Aromatic Substitution (S_NAr)
While the indazole ring is electron-rich, the presence of the electron-withdrawing C3-Cl and C6/C7-F atoms activates the system slightly.[1] However, the C3-Cl is generally stable to nucleophilic displacement unless activated by N1-electron withdrawing groups.[1]
Mechanism of Action in Kinase Inhibition
The 3-chloro-6,7-difluoro-1H-indazole core mimics the adenine ring of ATP.[1]
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H-Bonding: The N1-H (donor) and N2 (acceptor) form a "hinge-binding" motif with the kinase backbone (e.g., Glu/Cys residues).[1]
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Hydrophobic Contacts: The C3-Cl and C6/C7-F atoms occupy hydrophobic pockets, increasing binding affinity and residence time.[1]
Safety & Handling (MSDS Highlights)
| Hazard Class | Statement |
| Acute Toxicity | Harmful if swallowed (H302).[1] |
| Irritation | Causes skin irritation (H315) and serious eye irritation (H319).[1] |
| STOT-SE | May cause respiratory irritation (H335).[1] |
| PPE | Wear nitrile gloves, safety goggles, and work in a fume hood.[1] |
Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber (due to F and Cl content).
References
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Synthesis of Halogenated Indazoles
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Medicinal Chemistry Applications
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Chemical Property Data
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Commercial Availability & CAS Verification
- Source: Cymit Quimica / ChemScene.
- Context: Verifies CAS 1000343-96-3 and commercial availability for research.
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Link:[1]
Sources
- 1. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Novel 3-chloro-6-nitro-1 H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
